molecular formula C5H5N3O3S B11996774 3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

Cat. No.: B11996774
M. Wt: 187.18 g/mol
InChI Key: NXBNATDBLIZPMC-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid typically involves the formation of the triazine ring through cyclization reactions. One common method involves the reaction of thioureas with appropriate aldehydes or ketones, followed by cyclization under acidic or basic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular pathways, modulating biological processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)propionic acid
  • 3-(Methylthio)benzoic acid
  • 3-(Methylthio)propionaldehyde

Uniqueness

Compared to these similar compounds, 3-(Methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. The presence of the triazine ring allows for a wider range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .

Properties

IUPAC Name

3-methylsulfanyl-5-oxo-4H-1,2,4-triazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c1-12-5-6-3(9)2(4(10)11)7-8-5/h1H3,(H,10,11)(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBNATDBLIZPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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